4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride
Description
4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a trifluoromethoxy-phenoxy group, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-2-10(8-11)17-9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJQDBCRCTPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride typically involves the reaction of 4-(3-Trifluoromethoxy-phenoxy)-piperidine with hydrochloric acid. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethoxy-phenoxy group: This step often involves nucleophilic substitution reactions where a trifluoromethoxy-phenoxy group is introduced to the piperidine ring.
Hydrochloride formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound can undergo oxidation at reactive sites such as the piperidine ring or aromatic substituents. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions.
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Conditions : Acidic medium (e.g., H₂SO₄) or basic medium (e.g., NaOH).
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Products : Oxidation may yield ketones or carboxylic acids depending on the site of reaction. The trifluoromethoxy group’s electron-withdrawing nature may stabilize oxidized intermediates .
Reduction Reactions
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Conditions : Anhydrous ether or catalytic hydrogenation under high pressure.
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Products : Reduced forms may include amines or alcohols, depending on the reactive site.
Nucleophilic Substitution
The piperidine ring can participate in nucleophilic aromatic substitution (NAS) or aliphatic substitution, particularly at positions adjacent to the trifluoromethoxy group:
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Reagents : Alkyl halides (e.g., methyl bromide) or acyl halides (e.g., acetyl chloride).
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Conditions : Base-mediated (e.g., NaH, K₂CO₃) to deprotonate the amine.
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Products : Substituted piperidine derivatives with alkyl or acyl groups .
Pd-Catalyzed Coupling Reactions
Trifluoromethoxy-substituted phenyl groups are compatible with transition-metal catalysis, enabling cross-coupling reactions:
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Reagents : Palladium catalysts (e.g., PdCl₂) and coupling partners (e.g., aryl halides).
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Conditions : Solvents like DMF or dioxane, elevated temperatures.
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Products : Biaryl or heteroaryl derivatives, useful for expanding aromatic systems .
Hydrolysis and Deprotection
The hydrochloride salt can undergo hydrolysis under specific conditions:
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Reagents : Aqueous HCl or NaOH.
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Conditions : Controlled pH and temperature.
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Products : The free base form of 4-(3-trifluoromethoxy-phenoxy)-piperidine or deprotonated intermediates .
Research Findings and Data
Table 1: Key Reaction Conditions and Outcomes
Table 2: Structural Influence on Reactivity
| Feature | Impact on Reactivity |
|---|---|
| Trifluoromethoxy group | Enhances lipophilicity; stabilizes intermediates via electron withdrawal |
| Piperidine ring | Susceptible to nucleophilic substitution |
| Phenoxy linkage | Affects regioselectivity in substitution |
Scientific Research Applications
Potential Therapeutic Applications
The structure of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride suggests potential applications in drug development, particularly for central nervous system (CNS) disorders. The piperidine moiety is a common scaffold in many pharmaceuticals, indicating that this compound could interact with various neurotransmitter systems.
- CNS Activity : The presence of the trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, which is crucial for CNS-active drugs. Preliminary studies indicate that this compound can modulate enzyme activities and receptor interactions essential for therapeutic effects.
- Cytochrome P450 Inhibition : The compound has shown promise as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are vital for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, leading to increased toxicity or altered therapeutic effects.
Case Studies
Research indicates that compounds similar to 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride have been explored for their antidepressant and neuroprotective activities. For instance, studies on related piperidine derivatives have demonstrated significant effects on neurotransmitter systems, suggesting potential therapeutic roles in treating depression and anxiety disorders .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its lipophilicity enhances its bioavailability, making it suitable for studies aimed at understanding its effects on brain function.
- Modulation of Neurotransmitter Systems : Research has indicated that compounds with similar structures can influence neurotransmitter release and uptake, potentially leading to new treatments for neurological disorders .
Supramolecular Chemistry
The unique structural properties of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride make it a candidate for applications in supramolecular chemistry. The aromatic rings linked to the piperidine moiety can facilitate self-assembly processes, which are essential for developing advanced materials such as gels or polymers.
- Self-Assembly Properties : The trifluoromethyl group may enhance the self-assembly characteristics of polymers derived from this compound due to its unique electronic properties . This can lead to innovative applications in drug delivery systems or nanotechnology.
Summary Table of Applications
| Application Area | Description | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | Development of CNS-active drugs; modulation of cytochrome P450 enzymes | New therapeutic agents for CNS disorders |
| Neuropharmacology | Interaction with neurotransmitter systems; antidepressant potential | Treatments for depression and anxiety |
| Material Science | Supramolecular gels or polymers; self-assembly properties | Advanced materials for drug delivery or nanotech |
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Trifluoromethoxy)phenoxybenzoic acid
- 4-(3-Trifluoromethoxy)phenoxyphenol
- (Trifluoromethoxy)benzene
Uniqueness
4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a trifluoromethoxy-phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride is a compound characterized by its unique trifluoromethoxy group attached to a phenoxy moiety linked to a piperidine ring. This structure enhances its lipophilicity, enabling effective penetration through biological membranes, which is crucial for its biological activity and therapeutic potential.
- Molecular Formula : C13H17ClF3NO
- Molecular Weight : 303.73 g/mol
- Structural Features : The trifluoromethoxy group significantly influences the compound's interaction with biological systems, enhancing binding affinity to various receptors and enzymes.
The biological activity of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group facilitates enhanced binding to biological receptors, which can lead to modulation of various biochemical pathways. These interactions are essential for its potential therapeutic applications, particularly in neurological disorders.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, which is critical for various metabolic processes.
- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially influencing neurological functions and presenting opportunities for treating conditions like anxiety and depression.
Research Findings
Several studies have highlighted the biological activity of 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride:
- Neuropharmacological Studies : In vitro studies demonstrated that the compound could effectively inhibit serotonin uptake, suggesting potential antidepressant properties. This was corroborated by structure-activity relationship (SAR) analyses showing that the trifluoromethyl substitution increases potency compared to non-fluorinated analogs .
- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes .
- Anticancer Potential : In cellular assays, 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride showed cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation .
Case Studies
A few notable case studies have been conducted to assess the efficacy of this compound:
- Study on Neurological Effects : A recent study involved administering the compound to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
- Antimicrobial Efficacy Assessment : In a controlled experiment, the compound was tested against standard bacterial strains. Results showed a marked reduction in bacterial growth, supporting its use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Trifluoromethoxy-phenoxy)-piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine derivatives and activated aryl halides. For example, sulfonation or phenoxylation reactions under basic conditions (e.g., triethylamine) are common . Optimization involves controlling temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Purification typically employs recrystallization or column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., unreacted precursors).
- NMR (¹H, ¹³C, ¹⁹F): Verify substituent positions, particularly the trifluoromethoxy group and piperidine ring conformation .
- XRD : Resolve crystallographic details if single crystals are obtainable .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact. Avoid dust formation; use wet methods for transfer .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the trifluoromethoxy group .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of 4-(3-Trifluoromethoxy-phenoxy)-piperidine derivatives be controlled?
- Methodological Answer :
- Chiral Resolutions : Employ chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps .
- Dynamic NMR : Monitor ring-flipping dynamics in piperidine to assess conformational stability .
- Stereoselective Functionalization : Use directing groups (e.g., boronic esters) to position substituents on the aryl ring .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., radioligand binding vs. calcium flux assays) .
- Buffer Conditions : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological environments, as salt concentrations can alter ligand-receptor interactions .
- Metabolite Screening : Test for off-target effects using liver microsomes or CYP450 isoforms to rule out metabolite interference .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability based on trifluoromethoxy hydrophobicity .
- Docking Studies : Map the compound’s binding to targets (e.g., serotonin transporters) using AutoDock Vina and compare with known inhibitors (e.g., paroxetine derivatives) .
- Toxicity Alerts : Screen for structural alerts (e.g., reactive metabolites via BioTransformer) to prioritize in vitro testing .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Systems : Reduce racemization risks by minimizing reaction time and thermal gradients .
- Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., tartaric acid) during salt formation to enhance enantiomeric excess (>99%) .
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
